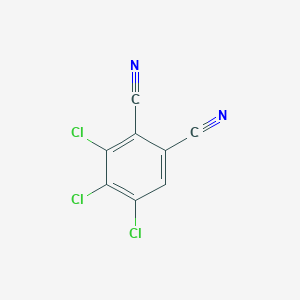

3,4,5-Trichlorophthalonitrile

Description

3,4,5-Trichlorophthalonitrile (TCPN) is a halogenated aromatic nitrile characterized by three chlorine substituents at the 3-, 4-, and 5-positions of the phthalonitrile core. This compound is of significant interest in organic synthesis, particularly in the preparation of phthalocyanines and donor-acceptor systems due to its electron-withdrawing properties and reactivity in substitution reactions . For instance, its proton in the ¹H-NMR spectrum exhibits a singlet at 57.8 ppm, a key identifier in structural analysis .

Properties

Molecular Formula |

C8HCl3N2 |

|---|---|

Molecular Weight |

231.5 g/mol |

IUPAC Name |

3,4,5-trichlorobenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8HCl3N2/c9-6-1-4(2-12)5(3-13)7(10)8(6)11/h1H |

InChI Key |

DXMQUVWLACLMGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorophthalonitrile can be synthesized through the chlorination of phthalonitrile. The process involves the introduction of chlorine atoms into the phthalonitrile molecule under controlled conditions. The reaction typically requires a catalyst, such as ferric chloride, and is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of 3,4,5-Trichlorophthalonitrile involves large-scale chlorination processes. The raw materials, including phthalonitrile and chlorine gas, are reacted in a chlorination reactor. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorophthalonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms on the benzene ring.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophthalonitrile derivatives, while oxidation can produce phthalic acid derivatives .

Scientific Research Applications

3,4,5-Trichlorophthalonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pigments.

Biology: Researchers use it to study the effects of chlorinated aromatic compounds on biological systems.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorophthalonitrile involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atoms on the benzene ring are replaced by nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions include the formation of a transition state, followed by the departure of the leaving group (chlorine) and the formation of the new bond .

Comparison with Similar Compounds

Comparison with Dichlorophthalonitrile Derivatives

4,5-Dichlorophthalonitrile

- Structure : Contains two chlorine atoms at the 4- and 5-positions.

- Synthesis: Improved preparation methods involve catalytic halogenation and amination, enabling efficient derivatization into 4-chloro-5-(R-amino)phthalonitriles .

- Reactivity : Less steric hindrance compared to TCPN allows for selective substitutions, making it a versatile precursor for functionalized phthalonitriles .

Key Differences:

Comparison with Trichlorinated Phthalonitrile Derivatives

Evidence highlights trichlorinated analogs with varying substitution patterns, such as 2,4,5-Trichloro-6-((2-chlorophenyl)amino)isophthalonitrile (Compound 1) and 2,4,5-Trichloro-6-(o-tolylamino)isophthalonitrile (Compound 4) .

Physical and Spectral Data Comparison:

Key Observations:

- Positional Effects : Chlorine at the 3-position (TCPN) vs. 2-position (Compounds 1, 4, 5) alters electronic distribution, affecting melting points and NMR shifts.

- Reactivity: TCPN participates in photochemical isomerization (e.g., forming isomers 251–252 with 2-Me-THF), whereas 2,4,5-trichloro derivatives favor amino-substitution reactions .

Reactivity and Isomerization Considerations

TCPN exhibits unique photochemical behavior, forming mixtures of isomers (e.g., 251–252) in reactions with 2-Me-THF. This contrasts with thermal reactions of dichloro analogs, which show higher selectivity . The presence of three chlorine atoms in TCPN increases steric and electronic constraints, leading to complex reaction pathways compared to less substituted derivatives .

Structural Analogs Beyond Phthalonitriles

Such analogs highlight how substituent electronegativity (Cl vs. OH) dictates applications—gallic acid is antioxidant, whereas TCPN is a precursor for optoelectronic materials .

Biological Activity

3,4,5-Trichlorophthalonitrile (CAS No. 139152-08-2) is a halogenated derivative of phthalonitrile, which has garnered attention for its potential biological activities. This compound is characterized by its three chlorine substituents on the aromatic ring, which significantly influence its chemical behavior and biological interactions. Understanding the biological activity of 3,4,5-trichlorophthalonitrile is crucial for its applications in various fields, including agriculture and pharmaceuticals.

- Molecular Formula : C8H2Cl3N2

- Molecular Weight : 232.46 g/mol

- Solubility : Soluble in organic solvents with varying solubility in water.

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, suggesting potential bioavailability.

Biological Activity Overview

3,4,5-Trichlorophthalonitrile exhibits a range of biological activities, primarily due to its ability to interact with biological macromolecules. The following sections detail specific activities and mechanisms.

Antimicrobial Activity

Recent studies have shown that 3,4,5-trichlorophthalonitrile possesses significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound is particularly effective against gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent.

Acaricidal Activity

The acaricidal properties of 3,4,5-trichlorophthalonitrile have been investigated with promising results. It has shown effectiveness against various mite species:

| Mite Species | LC50 (ppm) |

|---|---|

| Tetranychus urticae | <50 ppm |

| Acarus siro | 150-200 ppm |

These results suggest that the compound could be utilized in agricultural practices to manage pest populations effectively.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that 3,4,5-trichlorophthalonitrile may exhibit cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in tumor cells:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 20 µM

- MCF-7: 15 µM

These results warrant further investigation into the compound's potential as an anticancer agent.

The biological activity of 3,4,5-trichlorophthalonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP1A2), which are involved in drug metabolism and biosynthesis of steroid hormones.

- DNA Interaction : Studies suggest that it may act as a DNA cleaving agent, leading to potential mutagenic effects.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting cellular integrity and function.

Case Studies

Several case studies have explored the application of 3,4,5-trichlorophthalonitrile in real-world scenarios:

- Agricultural Application : A field study demonstrated the efficacy of this compound in controlling pest populations in cotton crops, resulting in a significant reduction in pesticide use while maintaining crop yield.

- Pharmaceutical Development : Research is underway to develop formulations incorporating this compound for targeted drug delivery systems aimed at cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.